

A Technical Guide to Phenoxyacetic Anhydride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenoxyacetic anhydride*

Cat. No.: *B081273*

[Get Quote](#)

Introduction: **Phenoxyacetic anhydride** is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and material science. Its utility as a reagent stems from its reactive anhydride functional group, which allows for the facile introduction of the phenoxyacetyl moiety into various molecular scaffolds. This guide provides an in-depth overview of its chemical properties, synthesis, and key applications relevant to researchers and professionals in drug development.

Core Molecular Data

Phenoxyacetic anhydride is the symmetrical anhydride of phenoxyacetic acid. Its fundamental properties are summarized below.

Chemical and Physical Properties

All quantitative data regarding **phenoxyacetic anhydride** are presented in the table below for clarity and ease of comparison.

Property	Value	Citations
Molecular Formula	C ₁₆ H ₁₄ O ₅	[1][2][3][4]
Molecular Weight	286.28 g/mol	[1][2][5]
IUPAC Name	(2-phenoxyacetyl) 2-phenoxyacetate	[1]
CAS Number	14316-61-1	[2][3][4][5]
Appearance	Off-white to greyish yellow solid; White to almost white powder/crystal	[3][5][6]
Melting Point	70-74 °C	[5][6]
Purity	≥ 98.0%	[3][5]
Storage Conditions	Room Temperature, under inert atmosphere, moisture sensitive	[5][7]

Experimental Protocols: Synthesis

The synthesis of **phenoxyacetic anhydride** is typically achieved through the dehydration of its parent, phenoxyacetic acid. The following protocols detail the synthesis of the precursor acid and its subsequent conversion to the anhydride.

Protocol 1: Synthesis of Phenoxyacetic Acid

This protocol is adapted from established methods involving the reaction of phenol with chloroacetic acid under basic conditions.[8][9]

Materials:

- Phenol (45 mmol)
- Sodium hydroxide (NaOH) (100 mmol total)
- Monochloroacetic acid (55 mmol)

- Ethanol
- Deionized water
- Hydrochloric acid (HCl), 2.0 M

Procedure:

- Preparation of Sodium Chloroacetate: In a flask placed in an ice water bath, dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water. Adjust the pH to 8-9 using a 30% NaOH solution to form sodium chloroacetate.[8]
- Preparation of Sodium Phenoxide: In a separate reaction vessel, dissolve 45 mmol of NaOH in a mixture of 15 mL deionized water and 5 mL ethanol with stirring at room temperature. Slowly add 45 mmol of phenol to this solution. Continue stirring for 20 minutes to ensure the complete formation of sodium phenoxide.[8]
- Reaction: Add the previously prepared sodium chloroacetate solution to the sodium phenoxide solution. Heat the mixture to reflux at approximately 102°C and maintain for 5 hours.[8]
- Isolation and Purification: Cool the reaction mixture to room temperature. Acidify the solution to a pH of 1-2 with 2.0 M HCl, which will cause a white solid (phenoxyacetic acid) to precipitate.[8]
- Filter the precipitate and wash it three times with dilute hydrochloric acid. Dry the crude product at 60°C.
- For further purification, the crude product can be recrystallized from hot deionized water by dissolving it, adjusting the pH to 8.0 with a saturated potassium carbonate solution, filtering, and then re-acidifying the filtrate to pH 1-2 to precipitate the purified phenoxyacetic acid.[8]

Protocol 2: Conversion to Phenoxyacetic Anhydride

The conversion of a carboxylic acid to its symmetric anhydride is a standard procedure, often involving a dehydrating agent like dicyclohexylcarbodiimide (DCC) or by heating with another anhydride such as acetic anhydride.

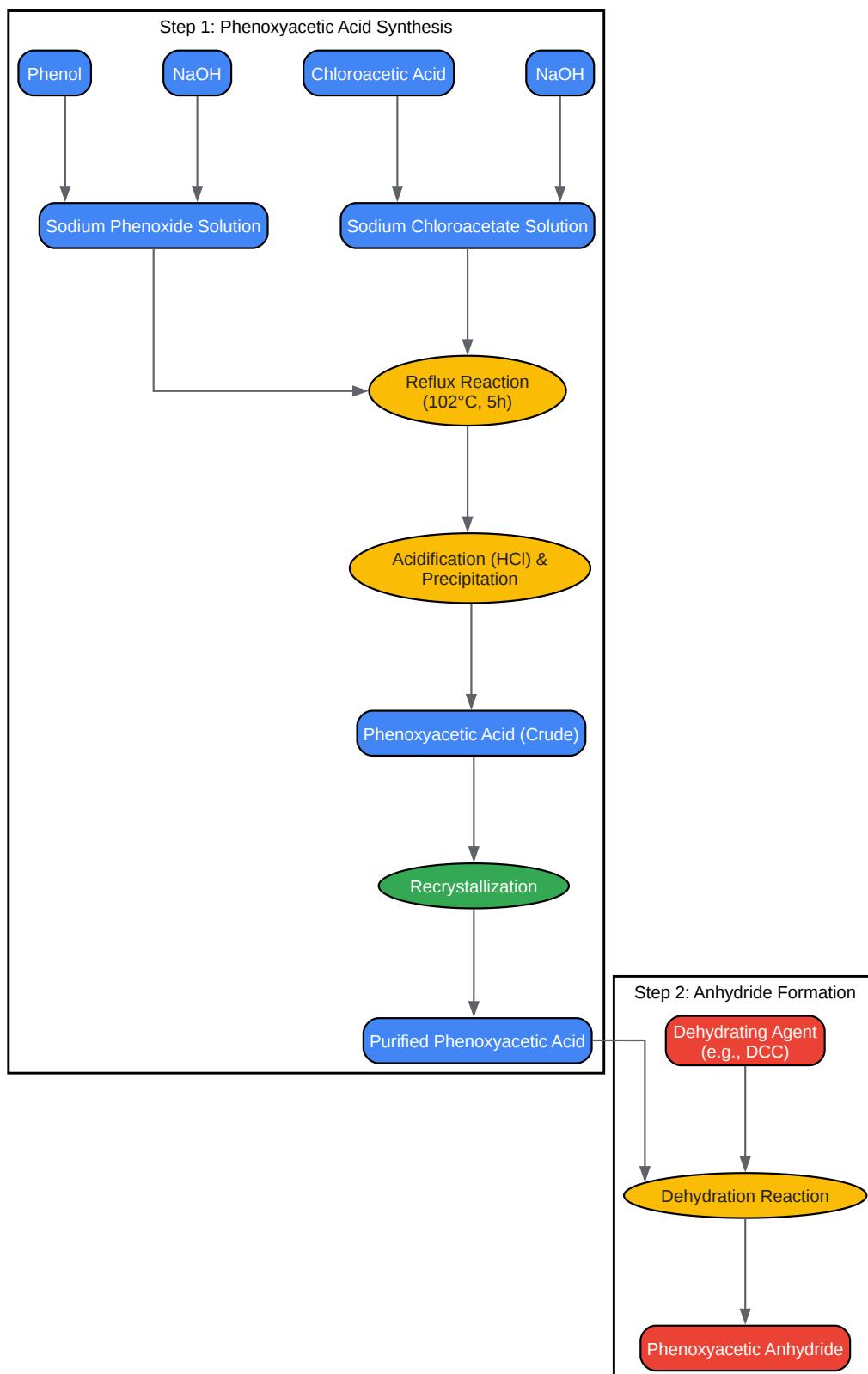
Conceptual Procedure (DCC Coupling):

- Dissolve two equivalents of purified phenoxyacetic acid in a suitable anhydrous solvent (e.g., dichloromethane or THF).
- Cool the solution in an ice bath.
- Add one equivalent of a dehydrating agent, such as DCC, portion-wise while stirring.
- Allow the reaction to stir at 0°C for one hour and then at room temperature overnight.
- The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Filter off the DCU.
- Evaporate the solvent from the filtrate under reduced pressure to yield the crude **phenoxyacetic anhydride**.
- Recrystallize the crude product from a suitable solvent system (e.g., ether/hexane) to obtain the purified anhydride.

Applications in Research and Drug Development

Phenoxyacetic anhydride is a key building block in the synthesis of a wide range of biologically active molecules.^[5] Its primary role is to acylate nucleophiles (such as amines and alcohols), thereby incorporating the phenoxyacetyl group.

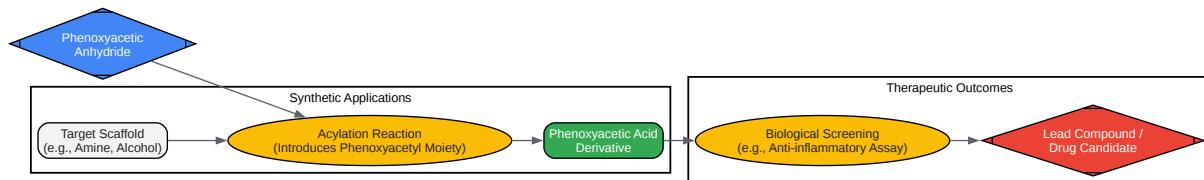
Key Application Areas:


- Pharmaceutical Synthesis: It is an important intermediate in the production of anti-inflammatory and analgesic compounds.^[5] The phenoxyacetic acid moiety is a core structure in several non-steroidal anti-inflammatory drugs (NSAIDs).^[10]
- Agrochemicals: The compound is used to formulate effective and stable herbicides and pesticides.^[5]
- Biotechnology and Drug Delivery: It plays a role in modifying biomolecules to create bioconjugates for advanced drug delivery systems, which can enhance the therapeutic efficacy of drugs.^[5]

- Polymer Chemistry: The reagent is used in polymer synthesis to develop materials with specific properties like chemical resistance and flexibility.[5]

Visualized Workflows and Pathways

Synthesis Workflow


The following diagram illustrates the logical workflow for the synthesis of **phenoxyacetic anhydride**, starting from basic reagents.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the two-step synthesis of **phenoxyacetic anhydride**.

Role in Drug Development

This diagram illustrates the conceptual role of **phenoxyacetic anhydride** as a synthetic intermediate in the development of therapeutic agents.

[Click to download full resolution via product page](#)

Caption: Role of **phenoxyacetic anhydride** as a building block in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenoxyacetic Anhydride | C16H14O5 | CID 318938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. labproinc.com [labproinc.com]
- 4. Phenoxyacetic Anhydride 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. chemimpex.com [chemimpex.com]

- 6. Phenoxyacetic Anhydride | 14316-61-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 2-Phenoxyacetic anhydride | 14316-61-1 [sigmaaldrich.com]
- 8. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 9. jocpr.com [jocpr.com]
- 10. jetir.org [jetir.org]
- To cite this document: BenchChem. [A Technical Guide to Phenoxyacetic Anhydride for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081273#phenoxyacetic-anhydride-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com